Abacavir-d4
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Overview
Description
Abacavir-d4 is a deuterated form of Abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. The deuterium labeling in this compound involves the substitution of hydrogen atoms with deuterium, which can provide unique advantages in drug development and research . Abacavir itself is a synthetic carbocyclic nucleoside analog of guanosine, which helps decrease HIV viral loads and reduces the risk of developing AIDS .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abacavir-d4 involves the incorporation of deuterium atoms into the Abacavir molecule. One common method is the reaction of a suitable di-halo aminopyrimidine starting material with cyclopropyl amine . The process includes several steps:
Starting Material Preparation: The di-halo aminopyrimidine is prepared with specific functional groups.
Cyclization: The starting material undergoes cyclization to form a key intermediate compound.
Deuterium Incorporation: Deuterium atoms are introduced through specific reactions, replacing hydrogen atoms.
Final Product Formation: The intermediate is reacted with cyclopropyl amine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Abacavir-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or electrochemical methods.
Reduction: Reduction reactions can be performed under specific conditions to modify the compound.
Substitution: Substitution reactions involve replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, platinum electrodes, boron-doped diamond electrodes.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation Products: Degradation products identified using mass spectrometry, characterized by specific mass-to-charge ratios.
Reduction and Substitution Products: Modified analogs of this compound with altered functional groups.
Scientific Research Applications
Abacavir-d4 is widely used in scientific research due to its unique properties:
Mechanism of Action
Abacavir-d4, like Abacavir, is a nucleoside reverse transcriptase inhibitor. It is converted intracellularly to carbovir triphosphate, an analog of deoxyguanosine-5’-triphosphate (dGTP). This active metabolite inhibits HIV reverse transcriptase by competing with the natural substrate, leading to chain termination during viral DNA synthesis . The molecular targets include the reverse transcriptase enzyme and pathways involved in viral replication .
Comparison with Similar Compounds
Similar Compounds
Abacavir: The non-deuterated form of Abacavir-d4, used in similar applications.
Lamivudine: Another nucleoside reverse transcriptase inhibitor used in combination with Abacavir.
Zidovudine: An older nucleoside reverse transcriptase inhibitor with a different safety profile.
Uniqueness
This compound’s uniqueness lies in its deuterium labeling, which provides advantages in stability and pharmacokinetic studies. The deuterium atoms can alter the metabolic pathways and improve the compound’s stability, making it a valuable tool in drug development and research .
Properties
IUPAC Name |
[(1S,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1/i2D2,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSCOLBFJQGHM-ZOTQTBSBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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